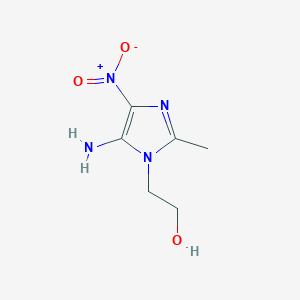
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of a Schiff’s base complex nickel catalyst in a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, benzil, and aldehydes. Reaction conditions often involve the use of catalysts such as nickel or copper and may be conducted under microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound can also inhibit the activity of certain enzymes, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroimidazoles such as metronidazole, tinidazole, and nimorazole . These compounds share a similar imidazole ring structure but differ in their substituents and specific biological activities.
Uniqueness
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
114153-79-6 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(5-amino-2-methyl-4-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H10N4O3/c1-4-8-6(10(12)13)5(7)9(4)2-3-11/h11H,2-3,7H2,1H3 |
InChI Key |
VIUHVSVCSIUBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















